(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Overview
Description
Synthesis Analysis
The synthesis of CHPTAC involves the reaction of epichlorohydrin with trimethylammonium chloride in an aqueous system. This process, however, yields impurities including by-products from side reactions and remaining reactants, which significantly influence the quality of the final product. Advanced synthesis methods emphasize controlling reaction conditions and purification methods to enhance product quality (Li Hui, 2003). Furthermore, optimizing the molar ratio of epichlorohydrin to trimethylammonium chloride, initial pH, and reaction temperatures has been found to yield better-quality products (Xin Feng, 2006).
Molecular Structure Analysis
Detailed molecular structure analysis and quantitative determination of CHPTAC and its related compounds can be performed using capillary electrophoresis and ion-pair HPLC methods. These techniques offer insights into the compound's composition and purity, crucial for its application in various industries (V. Goclik, Susanne Stach, P. Mischnick, 2004).
Chemical Reactions and Properties
CHPTAC's chemical reactivity and properties are pivotal in its applications as an etherifying agent. Its ability to undergo reactions under controlled conditions leads to the production of high-quality derivatives used in petroleum exploitation, environmental protection, and papermaking (Wang Qing-jun, 2006).
Physical Properties Analysis
The physical properties of CHPTAC, including its solubility, stability, and conductivity, are influenced by its molecular structure. These properties are essential for its effective use in various industrial applications, from enhancing the performance of clay minerals hydration inhibitors to being utilized in the synthesis of other ionic liquids and polyelectrolytes (Zong-xian Yang et al., 2018).
Chemical Properties Analysis
The chemical properties of CHPTAC, particularly its reactivity with other compounds and its role in synthesis processes, are critical for its application in creating cationized fabrics and other materials. Its effectiveness as a cationizing agent can be quantified through methods like solvent extraction and gas chromatography, providing valuable information for optimizing its use in industrial processes (Matthew J. Farrell et al., 2015).
Scientific Research Applications
Petroleum Exploitation, Environmental Protection, and Papermaking : Wang Qing-jun (2006) discussed several synthesis methods of 3-Chloro-2-hydroxypropyltrimethylammonium chloride and its applications in petroleum exploitation, environmental protection, and papermaking. The paper emphasizes the organic solvent method for synthesis and presents a comprehensive application in different industries (Wang Qing-jun, 2006).
Purification Methods : Liu Xing (2012) studied the purification of 3-Chloro-2-hydroxypropyltrimethylammonium chloride by extraction and detailed the effects of different extractants and conditions on product purity, highlighting its significance in improving the quality of the compound (Liu Xing, 2012).
Cationic Starch Preparation : Li Hui (2003) reviewed the synthesis of CHPTMAC and the importance of controlling impurity contents for quality enhancement, mainly focusing on its use as a cationic etherifying agent in cationic starch preparation (Li Hui, 2003).
Adsorption Mechanism in Clay Mineral Hydration Inhibition : Zong-xian Yang et al. (2018) performed a study using Density Functional Theory (DFT) calculations to understand the adsorption mechanism of CHPTA on montmorillonite surfaces. The research is crucial for designing high-performance inhibitors for clay minerals hydration (Zong-xian Yang et al., 2018).
Cotton Fiber Modification and Metal Phthalocyanine Loading : Gu Peng-fei (2009) synthesized CHPTA using the organic solvent method and used it for cotton fiber modification. The modified fibers showed improved loading capability for Fe-sulfo phthalocyanine, highlighting its application in textile auxiliaries (Gu Peng-fei, 2009).
Algal Biomass Harvesting : R. Rahul et al. (2015) synthesized cationic inulin using CHPTAC and explored its application in algal biomass harvesting. The study demonstrated high removal efficiency of algae, indicating its potential in environmental applications (R. Rahul et al., 2015).
Flocculation and Sizing in Textile Industry : A. Hebeish et al. (2010) discussed the cationization of starch and carboxymethyl cellulose with CHPTAC, exploring its application in textile sizing and as flocculants. The study emphasized the potential of cationic-based hybrids in textile applications (A. Hebeish et al., 2010).
Safety And Hazards
CHTAC is suspected of causing cancer (H351) and is harmful to aquatic life with long-lasting effects (H412) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment, not handling until all safety precautions have been read and understood, obtaining special instructions before use, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
properties
IUPAC Name |
(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHGSFZFWKVDL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCl)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOCl2, C6H15Cl2NO | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027534 | |
Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |
Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2 g/cm³ | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
CAS RN |
3327-22-8 | |
Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3327-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextrosil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3327-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-hydroxypropyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK4X6ZD79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.